molecular formula C19H20N4O B12271047 2-{4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl}quinoline

2-{4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl}quinoline

Cat. No.: B12271047
M. Wt: 320.4 g/mol
InChI Key: VTPXQFZODNLEOZ-UHFFFAOYSA-N
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Description

2-{4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl}quinoline is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl}quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. Additionally, purification techniques such as recrystallization, chromatography, and distillation may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl}quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Tetrahydrofuran, ethanol, acetic acid

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield quinoline carboxylic acids, while reduction may produce quinoline alcohols or amines .

Scientific Research Applications

2-{4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl}quinoline has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl}quinoline involves its interaction with specific molecular targets in biological systems. The compound may exert its effects through the following pathways:

Properties

Molecular Formula

C19H20N4O

Molecular Weight

320.4 g/mol

IUPAC Name

2-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]quinoline

InChI

InChI=1S/C19H20N4O/c1-2-4-17-16(3-1)5-6-18(22-17)23-11-7-15(8-12-23)14-24-19-13-20-9-10-21-19/h1-6,9-10,13,15H,7-8,11-12,14H2

InChI Key

VTPXQFZODNLEOZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1COC2=NC=CN=C2)C3=NC4=CC=CC=C4C=C3

Origin of Product

United States

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